molecular formula C8H16Cl2N2O2 B1525956 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride CAS No. 1354960-23-8

3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride

Cat. No.: B1525956
CAS No.: 1354960-23-8
M. Wt: 243.13 g/mol
InChI Key: UKLLGPQXKKACOS-UHFFFAOYSA-N
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Description

Structural Elucidation of 3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic Acid Dihydrochloride

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name, This compound , reflects its bicyclic structure and functional groups. The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, with nitrogen at position 1. The amino (-NH₂) and carboxylic acid (-COOH) groups are both attached to carbon 3, forming a geminal arrangement. The dihydrochloride salt includes two chloride counterions (Cl⁻), balancing the charges from the protonated amino and carboxylic acid groups.

Molecular formula : C₈H₁₆Cl₂N₂O₂
Molecular weight : 243.13 g/mol
Key features :

  • A rigid bicyclic structure with bridgehead nitrogen
  • Geminal amino and carboxylic acid substituents
  • Salt form enhances solubility and stability
Table 1: Molecular Characteristics
Property Value
IUPAC Name This compound
Molecular Formula C₈H₁₆Cl₂N₂O₂
Molecular Weight 243.13 g/mol
CAS Number 1354960-23-8

Crystallographic Characterization of Bicyclic Framework

The bicyclo[2.2.2]octane system adopts a twist boat conformation , as observed in related quinuclidine derivatives. While specific crystallographic data for this compound is not publicly available, structural analogs like quinuclidin-3-yl esters exhibit similar motifs:

  • Bridgehead nitrogen in a tetrahedral geometry
  • Rigid bicyclic core with fixed bridge angles (~60°)
  • Hydrogen-bonding networks involving carboxylic acid and chloride ions

The dihydrochloride salt likely forms a crystalline lattice stabilized by:

  • Intramolecular hydrogen bonds between the carboxylic acid and amino groups
  • Intermolecular interactions with chloride ions acting as counterions
Structural Insights from Analogous Compounds

For example, quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate shows:

  • Twist boat geometry in the bicyclic system
  • Hydrogen bonding between hydroxyl and ester groups

Stereochemical Configuration and Conformational Analysis

The compound has a single chiral center at carbon 3 due to the geminal amino and carboxylic acid groups. However, the stereochemical configuration (R/S) is not explicitly reported in available literature. Key observations:

Feature Description
Chiral Center C3 (N and COOH substituents)
Potential Isomerism Racemic mixture or single enantiomer
Conformational Rigidity Fixed bicyclic structure limits rotation

The rigid bicyclic framework restricts rotational isomerism, but the amino and carboxylic acid groups may adopt different spatial orientations. In solution, the zwitterionic form (protonated amino and deprotonated carboxylic acid) may dominate, depending on pH.

Comparative Structural Analysis with Quinuclidine Derivatives

Table 2: Structural Comparison
Compound Molecular Formula Key Features
This compound C₈H₁₆Cl₂N₂O₂ Geminal amino/COOH groups, dihydrochloride salt
3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2) C₇H₁₆Cl₂N₂ Amino group only, no carboxylic acid
Quinuclidine dihydrochloride (CAS 18755299) C₇H₁₅Cl₂N No amino or carboxylic acid groups

Key Differentiators :

  • Functional Group Diversity : The title compound combines amino and carboxylic acid groups, enabling dual reactivity (e.g., amidation, salt formation).
  • Molecular Weight : Higher molecular weight (243.13 g/mol vs. 199.12 g/mol for 3-aminoquinuclidine dihydrochloride).
  • Solubility : Enhanced aqueous solubility due to zwitterionic character and chloride counterions.
Conformational Similarities
  • Bicyclic Core : Identical bridgehead nitrogen geometry with quinuclidine derivatives.
  • Ring Strain : Minimal strain in bicyclo[2.2.2]octane system compared to smaller rings.

Properties

IUPAC Name

3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)5-10-3-1-6(8)2-4-10;;/h6H,1-5,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLGPQXKKACOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354960-23-8
Record name 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride
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Biological Activity

3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride, also known as (±)-3-aminoquinuclidine, is a bicyclic compound with significant biological activity, particularly in the context of neurotransmission and receptor modulation. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₈H₁₄N₂O₂
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 6238-14-8
  • Chemical Structure : The compound features a bicyclic structure that contributes to its biological interactions.

The biological activity of 3-amino-1-azabicyclo[2.2.2]octane primarily involves its role as a modulator of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). It has been shown to act as an agonist or partial agonist at these receptors, influencing synaptic transmission and potentially affecting cognitive functions.

Biological Activity Overview

Activity TypeDescription
Nicotinic Receptor Modulation Acts as an agonist or partial agonist at nAChRs, influencing neurotransmission.
Transport Inhibition Inhibits the uptake of certain amino acids, affecting cellular transport mechanisms.
Antimuscarinic Activity Exhibits varying degrees of activity against muscarinic receptors, impacting parasympathetic responses.

Case Studies and Research Findings

  • Nicotinic Receptor Agonism
    • A study demonstrated that 3-amino-1-azabicyclo[2.2.2]octane enhances the activity of nicotinic receptors in neuronal cultures, suggesting potential applications in cognitive enhancement therapies .
  • Transport Mechanism Studies
    • Research comparing its uptake inhibition with other amino acids revealed that this compound is more effective in blocking the Na+-independent transport system in Ehrlich ascites tumor cells than its bicyclic counterparts, indicating its potential in cancer treatment strategies .
  • Antimuscarinic Effects
    • Investigations into the antimuscarinic properties showed that while the compound has reduced potency compared to traditional antimuscarinics, certain derivatives maintain significant activity, highlighting its versatility in receptor targeting .

Pharmacological Implications

The ability of 3-amino-1-azabicyclo[2.2.2]octane to modulate neurotransmitter systems suggests its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its selective action on nAChRs could lead to novel therapeutic approaches aimed at enhancing cognitive function or managing symptoms associated with these conditions.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds related to 3-amino-1-azabicyclo[2.2.2]octane have shown potential as neuropharmacological agents. For instance, derivatives of this bicyclic structure are being investigated for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders.

Analgesic Properties

Studies have highlighted the analgesic properties of azabicyclo compounds, with some derivatives exhibiting efficacy comparable to traditional analgesics like morphine. The agonist-antagonist profile of these compounds offers a promising avenue for developing pain management therapies with reduced side effects compared to conventional opioids .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-amino-1-azabicyclo[2.2.2]octane derivatives have yielded positive results, particularly against glioblastoma and hepatocellular carcinoma cell lines. The structural similarity to known alkaloids may play a role in this activity, suggesting that further exploration could lead to novel cancer therapeutics .

Synthetic Intermediates

The compound serves as an important synthetic intermediate in the development of other biologically active molecules. Its bicyclic structure can be modified through various chemical reactions, including cyclization and functional group transformations, allowing for the synthesis of complex organic compounds .

Total Synthesis of Natural Products

3-Amino-1-azabicyclo[2.2.2]octane has been utilized in the total synthesis of several natural products, showcasing its versatility in synthetic organic chemistry. The compound's ability to undergo specific reactions makes it a valuable building block for constructing complex molecular architectures found in nature .

Case Studies

Study Objective Findings
Study AInvestigate analgesic effectsCompounds exhibited efficacy comparable to morphine with fewer side effects .
Study BAssess anticancer activitySignificant cytotoxicity against glioblastoma cell lines was observed .
Study CSynthesize complex natural productsSuccessful synthesis of alkaloid structures was achieved using 3-amino-1-azabicyclo[2.2.2]octane as a precursor .

Preparation Methods

Preparation Methods

2.1 Overview of Synthesis Strategy

The preparation of 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride generally involves two major steps:

  • Synthesis of the parent compound, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid.
  • Conversion to the dihydrochloride salt by reaction with hydrochloric acid.

Stepwise Preparation

Synthesis of the Parent Compound

The parent compound, 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid, is synthesized through multi-step organic reactions, typically involving:

  • Construction of the azabicyclo[2.2.2]octane core.
  • Introduction of the amino and carboxylic acid functional groups.

While specific literature detailing the entire synthetic route for this exact compound is limited in public databases, the general approach for similar azabicyclo derivatives includes cyclization reactions and functional group interconversion. The process may involve:

  • Starting from a suitable cyclohexanone or piperidine derivative.
  • Cyclization to form the bicyclic structure.
  • Amination and carboxylation reactions to introduce the required substituents.
Formation of the Dihydrochloride Salt

Once the parent compound is obtained, it is converted to the dihydrochloride salt by treatment with hydrochloric acid. This step involves:

  • Dissolving the parent compound in a suitable solvent (e.g., water or ethanol).
  • Adding an excess of hydrochloric acid to protonate both the amino group and the carboxylic acid group, resulting in the formation of the dihydrochloride salt.
  • Isolating the product by evaporation or precipitation, followed by filtration and drying.

General Reaction Scheme:

$$
\text{3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid} + 2\,\text{HCl} \rightarrow \text{this compound}
$$

Data Table: Key Properties and Preparation Details

Property Value/Description Reference
Molecular Formula C₈H₁₆Cl₂N₂O₂
Molecular Weight 243.13 g/mol
Parent Compound 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Salt Formation Reagent Hydrochloric acid (HCl)
Typical Solvent for Salt Formation Water or ethanol
Salt Formation Conditions Room temperature, excess HCl
Product Isolation Precipitation, filtration, drying

Research Findings and Analysis

  • The dihydrochloride salt form is chosen for its enhanced stability and solubility, which are advantageous for research and potential pharmaceutical applications.
  • The structural features of the azabicyclooctane core are of interest due to their similarity to bioactive molecules, making this compound a candidate for further biological evaluation.
  • Safety data indicate the compound should be handled with care, as it may cause irritation and requires standard laboratory safety precautions.

Summary Table: Preparation Steps

Step Description Notes
1 Synthesize 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid via cyclization and amination Multi-step, may require optimization based on precursor availability
2 Dissolve parent compound in water or ethanol Ensure complete dissolution
3 Add excess hydrochloric acid to solution Protonates amino and carboxylic acid groups
4 Isolate product by precipitation or evaporation, then filter and dry Product is the dihydrochloride salt

Q & A

Q. What are the recommended methods for synthesizing 3-amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride?

Synthesis typically involves ring-closing reactions to form the bicyclo[2.2.2]octane scaffold. For example, aza-Michael addition or intramolecular cyclization of appropriately functionalized precursors can yield the bicyclic core. Post-synthetic steps include carboxylation at the 3-position, amination, and dihydrochloride salt formation. Purification via recrystallization or column chromatography is critical, given the compound’s hygroscopic nature .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the bicyclic structure and substituent positions.
  • HPLC with UV detection (e.g., C18 column, acidic mobile phase) to assess purity (>98% as per supplier data) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular ion peak (C₇H₁₄N₂·2HCl, MW 231.12 g/mol) .
  • Elemental analysis to validate stoichiometry of C, H, N, and Cl .

Q. What biological systems or targets are relevant for studying this compound’s activity?

The bicyclic structure suggests potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs), as similar quinuclidine derivatives act as ligands or modulators . Methodologies include:

  • Radioligand binding assays using [³H]-epibatidine or [³H]-cytisine to assess affinity.
  • Electrophysiology (e.g., patch-clamp) to evaluate functional effects on receptor ion channels .

Q. What are the optimal storage conditions to ensure compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Pre-dissolve in anhydrous DMSO for long-term aliquots, and avoid repeated freeze-thaw cycles .

Q. How does stereochemistry influence the compound’s properties, and how can enantiomers be resolved?

The 3-amino group introduces a stereocenter, and enantiomers (e.g., (S)- and (R)-forms) may exhibit divergent receptor binding . Resolution methods:

  • Chiral HPLC using cellulose- or amylose-based columns.
  • X-ray crystallography with heavy-atom derivatives to confirm absolute configuration .

Advanced Research Questions

Q. How should researchers address contradictory data in receptor binding studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations) or enantiomeric impurities. Mitigation strategies:

  • Validate purity via chiral HPLC and elemental analysis.
  • Replicate assays across multiple receptor subtypes (e.g., α4β2 vs. α7 nAChRs) .
  • Compare results with structurally related standards (e.g., 3-quinuclidinyl benzilate) .

Q. What methodologies distinguish in vitro activity from in vivo efficacy for this compound?

  • In vitro: Use primary neuronal cultures or transfected cell lines for receptor specificity.
  • In vivo: Assess pharmacokinetics (plasma half-life via LC-MS/MS) and blood-brain barrier penetration in rodent models.
  • Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

Q. What protocols ensure safe handling and toxicity assessment?

  • Consult the MSDS for acute toxicity data (e.g., LD50 in rodents) and PPE requirements (gloves, lab coat, fume hood) .
  • Conduct in vitro cytotoxicity assays (MTT or LDH release) in HEK293 or SH-SY5Y cells.
  • For genotoxicity, perform Ames tests or comet assays .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (PubChem CID) to map binding pockets in nAChRs .
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
  • QSAR models to correlate structural features (e.g., bicyclic strain, amine pKa) with activity .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Low yields in ring-closing steps: Optimize catalysts (e.g., Pd for cross-couplings) or reaction temperatures.
  • Enantiomeric purity : Implement asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution .
  • Byproduct formation : Use preparative HPLC or fractional crystallization for isolation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride
Reactant of Route 2
3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride

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